molecular formula C16H16FNO2 B5614046 2-(3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide

2-(3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No. B5614046
M. Wt: 273.30 g/mol
InChI Key: IOWFTHAVWQQFAH-UHFFFAOYSA-N
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Description

This compound belongs to the family of acetamides, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science. Acetamides are characterized by their amide linkage connecting an acetyl group to an amine group, with varying substitutions on the phenyl rings that can significantly alter their chemical and physical properties.

Synthesis Analysis

Synthesis of similar acetamides often involves the reaction of specific phenol derivatives with chloroacetamides in the presence of a base such as potassium carbonate. The process typically requires refluxing in a solvent like acetone for several hours, followed by recrystallization to purify the product (Ding et al., 2006).

Molecular Structure Analysis

The molecular structure of acetamides can be determined using X-ray crystallography, revealing details such as bond lengths, angles, and molecular conformations. Intermolecular hydrogen bonding patterns are often observed, contributing to the stability and crystalline structure of these compounds (Gowda et al., 2007).

Chemical Reactions and Properties

Acetamides undergo various chemical reactions, including silylation, which introduces silyl groups into the molecule, changing its chemical properties and reactivity. This can lead to the formation of heterocyclic compounds with potential biological activities (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of acetamides, such as melting points, boiling points, and solubility, are influenced by their molecular structure. The presence of substituents on the phenyl rings and the nature of the amide linkage play a crucial role in determining these properties.

Chemical Properties Analysis

Acetamides exhibit a range of chemical properties, including acidity (pKa values), reactivity towards nucleophiles, and electrophiles, and stability under various conditions. These properties are essential for their application in synthesis, catalysis, and as potential biologically active molecules (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11-7-12(2)9-13(8-11)20-10-16(19)18-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWFTHAVWQQFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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